Cas no 35899-43-5 (Boc-L-His(Tos)-OH)
Boc-L-His(Tos)-OH structure
Boc-L-His(Tos)-OH Properties
Names and Identifiers
-
- Boc-L-Histidine(Tosyl)
- N-tert-Butoxycarbonyl-N(imidazole)-(4-toluenesulfonyl)-L-histidine
- Boc-His(Tos)-OH
- Boc-L-His(Tos)-OH
- Nalpha-(tert-Butoxycarbonyl)-tele-(p-toluenesulfonyl)-L-histidine
- (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Boc-His(1-Tos)-OH
- Boc-His(Tos)
- H-Gln-pNA
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid
- N-alpha-BOC-N(im)-tosyl-L-histidine
- Nα-(tert-Butoxycarbonyl)-τ-(p-toluenesulfonyl)-L-histidine
- Nα-Boc-τ-tosyl-L-histidine
- (R)-L-(+)-Boc-his(tos)-OH
- Boc-His-(Tos)
- PubChem7363
- Boc-His(-Tos)-OH
- DCLJSEPKYJSEHW-HNNXBMFYSA-N
- Nalpha-Boc-tele-tosyl-L-histidine
- (S)-2-(tert-butoxycarbonyla
- Boc-His(Tos)-OH,98%
- +Expand
-
- MFCD00065967
- DCLJSEPKYJSEHW-HNNXBMFYSA-N
- 1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1
- S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N1C([H])=NC(=C1[H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])(=O)=O
- 769957
Computed Properties
- 409.13100
- 2
- 7
- 8
- 409.131
- 28
- 662
- 0
- 1
- 0
- 0
- 0
- 1
- 2.2
- 2
- 0
- 136
Experimental Properties
- 3.42060
- 135.97000
- 1.594
- ~125 °C (dec.)
- solid
- Not determined
- 16 ±1 °(c=1%,in methanol)
- [α]20/D +16±1°, c = 1% in methanol
- 1.19
Boc-L-His(Tos)-OH Security Information
- 3
- 24/25
- NONH for all modes of transport
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- −20°C
- Warning
Boc-L-His(Tos)-OH Customs Data
- 2933290090
-
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Boc-L-His(Tos)-OH Price
Boc-L-His(Tos)-OH Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:35899-43-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:35899-43-5)
TANG SI LEI
15026964105
2881489226@qq.com
Boc-L-His(Tos)-OH Related Literature
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1. Pyridinium polyhydrogen fluoride, a deprotecting reagent in peptide chemistryShuji Matsuura,Chien-Hua Niu,Jack S. Cohen J. Chem. Soc. Chem. Commun. 1976 451
-
2. Trimethylsilyl trifluoromethanesulphonate as a useful deprotecting reagent in both solution and solid phase peptide synthesesNobutaka Fujii,Akira Otaka,Osamu Ikemura,Kenichi Akaji,Susumu Funakosho,Yoshio Hayashi,Yoshihiro Kuroda,Haruaki Yajima J. Chem. Soc. Chem. Commun. 1987 274
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3. Total synthesis of urogastrone (human epidermal growth factor, h-EGF). Part 1. Synthesis of the fully protected urogastroneMasahiro Neya,Daijiro Hagiwara,Yoshio Miyazaki,Takashi Nakamura,Keiji Hemmi,Masashi Hashimoto J. Chem. Soc. Perkin Trans. 1 1989 2187
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4. N im-p-methoxyphenylsulphonylhistidine, a new derivative for peptide synthesisKouki Kitagawa,Kunaiki Kitade,Yoshiaki Kiso,Tadashi Akita,Susumu Funakoshi,Nobutaka Fujii,Haruaki Yajima im-p-methoxyphenylsulphonylhistidine a new derivative for peptide synthesis. Kouki Kitagawa Kunaiki Kitade Yoshiaki Kiso Tadashi Akita Susumu Funakoshi Nobutaka Fujii Haruaki Yajima J. Chem. Soc. Chem. Commun. 1979 955
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Evgenii M. Zubin,Elena A. Romanova,Tat'yana S. Oretskaya Russ. Chem. Rev. 2002 71 239
Recommended suppliers
Amadis Chemical Company Limited
(CAS:35899-43-5)Boc-L-His(Tos)-OH
99%
100g
255.0